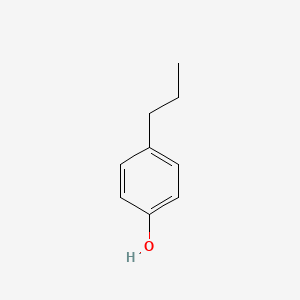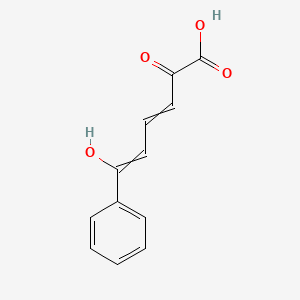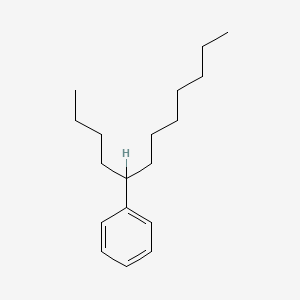
S-1,2-Propanediol
概要
説明
Synthesis Analysis
S-1,2-Propanediol can be obtained from glycerol, via hydrogenolysis in the presence of Ru/C and Amberlyst ion-exchange resins . It can also be synthesized from glucose by engineered E. coli strain . The production of S-1,2-Propanediol through microbial biosynthesis is limited by low efficiency, and chemical production requires petrochemically derived routes involving wasteful power consumption and high pollution emissions .Molecular Structure Analysis
The molecular formula of S-1,2-Propanediol is C3H8O2 . The 3D structure of S-1,2-Propanediol can be viewed using Java or Javascript .Chemical Reactions Analysis
S-1,2-Propanediol can be used as a reactant to synthesize optically active chiral S-1,2-propanediol derivatives using mesogenic carboxylic acids via esterification in the presence of dimethylaminopyridine (DMAP) as a catalyst . It can also be used to synthesize 3,4-Ethylenedioxythiophenes via Mitsunobu reaction .Physical And Chemical Properties Analysis
S-1,2-Propanediol has a density of 1.0±0.1 g/cm3, a boiling point of 184.8±8.0 °C at 760 mmHg, and a flash point of 107.2±0.0 °C . It has a molar refractivity of 19.0±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 73.4±3.0 cm3 .科学的研究の応用
Microbial Production
S-1,2-Propanediol is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and more . The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions . With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
Biofuel Production
1,2-Propanediol is used in the production of biofuels . The increasing production of chemicals from biomass via biotechnological routes has captured the attention of researchers, and these chemicals include biofuels (ethanol, butanol) .
Pharmaceutical Applications
S-1,2-Propanediol acts as an organic solvent and diluent used in pharmaceutical preparations . It is also used as a chiral synthetic intermediate and substrate for enzyme studies .
Production of Polyester Resins
1,2-Propanediol has been widely used as a monomer for use in producing polyester resins .
Antifreeze Agents
1,2-Propanediol is used as a non-toxic replacement for ethylene glycol in deicers and antifreeze products .
Cosmetics and Food Industry
1,2-Propanediol is used in the cosmetics and food industries .
Microbial Biosynthesis from Glycerol
Production of 1,2-propanediol from glycerol in Klebsiella pneumoniae GEM167 with flux enhancement of the oxidative pathway has been reported . This study is the first to report the biosynthesis of 1,2-PDO from lactic acid in K. pneumoniae when glycerol was carbon source .
Production of Liquid Detergents
1,2-Propanediol is used in the production of liquid detergents .
作用機序
Target of Action
S-1,2-Propanediol, also known as (S)-propane-1,2-diol, primarily targets the enzymes Isocitrate dehydrogenase [NADP] and Sigma factor SigB regulation protein RsbQ in Bacillus subtilis . These enzymes play crucial roles in various metabolic processes within the organism.
Mode of Action
This interaction can influence various biochemical processes within the organism .
Biochemical Pathways
S-1,2-Propanediol is involved in several biochemical pathways. For its biosynthesis from L-fucose or L-rhamnose, four key enzymes are involved: L-fucose/rhamnose isomerase (fucI / rhaA), L-fuculokinase/rhamnulokinase (fucK / rhaB), L-fuculose-1-phosphate/rhamnulose-1-phosphate aldolase (fucA / rhaD), and propanediol oxidoreductase (fucO) . These enzymes catalyze a series of reactions that lead to the production of S-1,2-Propanediol .
Pharmacokinetics
It is known that the compound is a clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations .
Result of Action
The molecular and cellular effects of S-1,2-Propanediol’s action are largely dependent on its interaction with its targets and its role in the biochemical pathways it is involved in. It is known to be used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and more .
Action Environment
The action, efficacy, and stability of S-1,2-Propanediol can be influenced by various environmental factors. Furthermore, the compound’s action can also be affected by the specific conditions under which it is used, such as the pH, temperature, and presence of other substances .
特性
IUPAC Name |
(2S)-propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009430 | |
| Record name | (+)-1,2-Propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS], Solid | |
| Record name | (S)-(+)-1,2-Propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10985 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (S)-Propane-1,2-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
S-1,2-Propanediol | |
CAS RN |
4254-15-3 | |
| Record name | (+)-1,2-Propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-propane-1,2-diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-1,2-Propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYLENE GLYCOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942194N4TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Propane-1,2-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






































Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














